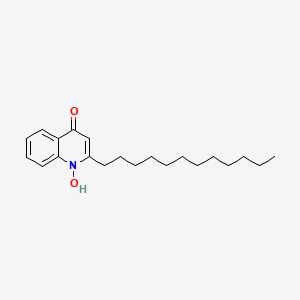
1-hydroxy-2-dodecyl-4(1H)quinolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-dodecyl-4(1H)quinolone is a quinolone derivative known for its high affinity as an inhibitor of mitochondrial alternative NADH dehydrogenase.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-Hydroxy-2-Dodecyl-4(1H)chinolon beinhaltet typischerweise die Reaktion von Anilinen mit Malonsäureäquivalenten. Andere spezielle Verfahren umfassen die Reaktion von Anthranilsäurederivaten (Methode B) oder alternative Methoden C und D .
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für 1-Hydroxy-2-Dodecyl-4(1H)chinolon nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen den Prinzipien der organischen Chemie, die die oben genannten Verfahren einbeziehen. Die Optimierung der Reaktionsbedingungen und die Skalierung des Prozesses sind für industrielle Anwendungen von entscheidender Bedeutung.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Hydroxy-2-Dodecyl-4(1H)chinolon durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre Eigenschaften zu verbessern .
Häufige Reagenzien und Bedingungen:
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden, um bestimmte funktionelle Gruppen zu reduzieren.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile oder Elektrophile, um bestimmte Gruppen innerhalb der Verbindung zu ersetzen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Dihydrofurane, Dihydrofurocumarine, Dihydrofurochinolinone und Dihydrofurophenalenone .
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2-Dodecyl-4(1H)chinolon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als hoch affiner Inhibitor für die mitochondriale alternative NADH-Dehydrogenase verwendet, was Einblicke in die Enzymkinematik und Hemmmechanismen liefert
Biologie: Die Fähigkeit der Verbindung, die alternative NADH-Dehydrogenase zu hemmen, macht sie wertvoll für die Untersuchung von Atmungskettenenzymen in Pflanzen, Pilzen und Bakterien
Medizin: Die Forschung zu seinen potenziellen therapeutischen Anwendungen ist im Gange, insbesondere bei der gezielten Ansteuerung mitochondrialer Enzyme zur Behandlung von Krankheiten
Industrie: Seine einzigartigen chemischen Eigenschaften machen es für verschiedene industrielle Anwendungen geeignet, darunter die Entwicklung neuer Materialien und chemischer Prozesse
Wirkmechanismus
1-Hydroxy-2-Dodecyl-4(1H)chinolon übt seine Wirkung aus, indem es die mitochondriale alternative NADH-Dehydrogenase hemmt. Die Verbindung folgt einem Ping-Pong-Mechanismus, bei dem NADH und die Ubiquinon-Kopfgruppe abwechselnd mit derselben Bindungstasche wechselwirken . Diese Hemmung stört die Elektronentransportkette, wodurch die Zellatmung und die Energieproduktion beeinflusst werden.
Ähnliche Verbindungen:
- 4-Hydroxy-1-methyl-2(1H)-chinolon
- 4-Hydroxy-2-chinolone
Vergleich: 1-Hydroxy-2-Dodecyl-4(1H)chinolon zeichnet sich durch seine hohe Affinität zur mitochondrialen alternativen NADH-Dehydrogenase aus, die bei anderen Chinolonderivaten nicht häufig beobachtet wird . Seine einzigartige Struktur und seine inhibitorischen Eigenschaften machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen.
Wirkmechanismus
1-Hydroxy-2-dodecyl-4(1H)quinolone exerts its effects by inhibiting mitochondrial alternative NADH dehydrogenase. The compound follows a ping-pong mechanism, where NADH and the ubiquinone headgroup interact with the same binding pocket in an alternating fashion . This inhibition disrupts the electron transport chain, affecting cellular respiration and energy production.
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxy-1-methyl-2(1H)-quinolone
- 4-Hydroxy-2-quinolones
Comparison: 1-Hydroxy-2-dodecyl-4(1H)quinolone stands out due to its high affinity for mitochondrial alternative NADH dehydrogenase, which is not commonly observed in other quinolone derivatives . Its unique structure and inhibitory properties make it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C21H31NO2 |
|---|---|
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
2-dodecyl-1-hydroxyquinolin-4-one |
InChI |
InChI=1S/C21H31NO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)24/h12-13,15-17,24H,2-11,14H2,1H3 |
InChI-Schlüssel |
SBALADRDZPFHLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1O |
Synonyme |
1-hydroxy-2-dodecyl-4(1H)quinolone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















